Lipophilicity (XLogP3) Comparison: Higher LogP than 4-Chlorophenyl and 4-Fluorophenyl Analogs
The target compound exhibits a computed XLogP3 of 1.8, which is higher than the 4-chlorophenyl analog (XLogP3 = 1.5) and the 4-fluorophenyl analog (XLogP3 = 0.9) [1][2][3]. Increased lipophilicity can influence passive membrane permeability and volume of distribution, a critical parameter for intracellular target access.
| Evidence Dimension | Computed XLogP3 (a measure of lipophilicity) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 4-(4-Chlorophenyl)piperazine-1-carboximidamide (1.5); 4-(4-Fluorophenyl)piperazine-1-carboximidamide (0.9) |
| Quantified Difference | Target compound LogP is 0.3 units higher than the 4-chlorophenyl analog and 0.9 units higher than the 4-fluorophenyl analog. |
| Conditions | Computed by XLogP3 3.0 (PubChem, 2025.09.15 release). |
Why This Matters
For CNS drug discovery programs, the higher lipophilicity suggests better blood-brain barrier permeability than the 4-fluorophenyl analog, which is a key differentiator for procurement.
- [1] PubChem Compound Summary for CID 46256490, 4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 205045, 4-(4-Chlorophenyl)piperazine-1-carboximidamide. National Center for Biotechnology Information (2026). View Source
- [3] PubChem Compound Summary for CID 16637237, 4-(4-Fluorophenyl)piperazine-1-carboximidamide. National Center for Biotechnology Information (2026). View Source
